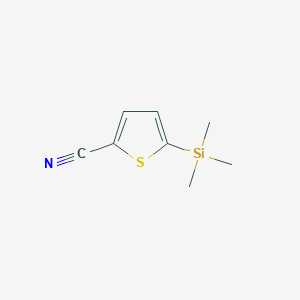
5-(Trimethylsilyl)thiophene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-(Trimethylsilyl)thiophene-2-carbonitrile is a useful research compound. Its molecular formula is C8H11NSSi and its molecular weight is 181.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
5-(Trimethylsilyl)thiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
This compound (CAS No. 77998-64-2) is a thiophene derivative characterized by the presence of a trimethylsilyl group and a cyano group. Its structure can be represented as follows:
This compound has been synthesized through various methods, including microwave-assisted synthesis, which enhances yield and reduces reaction time.
The biological activity of this compound is largely attributed to its ability to interact with various biological macromolecules. The presence of the cyano group allows for potential nucleophilic interactions, while the thiophene ring contributes to its electronic properties, making it an effective candidate for enzyme inhibition and receptor modulation.
Target Proteins
Research indicates that compounds containing thiophene moieties can act on multiple targets within cellular pathways, including:
- Tubulin Inhibition : Similar thiophene derivatives have shown efficacy in inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- PARP Inhibition : Compounds that share structural similarities with this compound have been noted for their interaction with poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Biological Activity
The biological activities of this compound include:
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines by disrupting cellular processes associated with tumor growth.
- Antimicrobial Activity : There is ongoing investigation into the antimicrobial potential of this compound, particularly against resistant strains of bacteria.
Case Studies and Research Findings
- Antiproliferative Effects : A study demonstrated that related thiophene derivatives led to significant antiproliferative effects on HL-60 cells, causing G2/M phase arrest and subsequent apoptosis . This suggests that this compound may exhibit similar properties.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that substituents on the thiophene ring can significantly influence biological activity. For instance, modifications at the 5-position of the thiophene ring have been shown to enhance antiproliferative activity .
- Pharmacokinetics : Although specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles, suggesting potential for therapeutic use.
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
5-trimethylsilylthiophene-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NSSi/c1-11(2,3)8-5-4-7(6-9)10-8/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJALRLIEMOECV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=C(S1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NSSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592364 |
Source


|
| Record name | 5-(Trimethylsilyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77998-64-2 |
Source


|
| Record name | 5-(Trimethylsilyl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













